molecular formula C6H14O4S3 B138760 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane CAS No. 137371-96-1

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane

Cat. No.: B138760
CAS No.: 137371-96-1
M. Wt: 246.4 g/mol
InChI Key: CGWQFULXJFXDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane is a β-lyase metabolite of sulfur mustard (bis(2-chloroethyl) sulfide), a chemical warfare agent. It serves as a critical biomarker for confirming exposure to sulfur mustard due to its specificity and stability in biological matrices like urine . Structurally, the compound features two methylsulfinyl groups (-S(O)CH₃) and a sulfonyl (-SO₂-) bridge, distinguishing it from simpler sulfur-containing analogs. Its detection is pivotal in forensic and clinical toxicology, with analytical methods achieving limits of detection as low as 0.1–0.5 ng/mL using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Properties

IUPAC Name

1-methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWQFULXJFXDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCS(=O)(=O)CCS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929773
Record name 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137371-96-1
Record name 1,1'-Sulfonylbis(2-(methylsulfinyl)ethane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis

The hypothetical precursor, 1,1’-sulfonylbis[2-(methylthio)ethane] , could serve as a starting material. Its structure allows for selective oxidation at distinct sulfur centers:

CH3S–CH2CH2S–CH2CH2SCH3Target Compound\text{CH}3\text{S–CH}2\text{CH}2–\text{S–CH}2\text{CH}2–\text{SCH}3 \rightarrow \text{Target Compound}

Oxidation to Sulfinyl Groups

Mild oxidizing agents convert thioethers to sulfoxides without progressing to sulfones:

  • Hydrogen Peroxide (H₂O₂) :

    • Conditions: 30% H₂O₂ in acetic acid at 0–25°C for 2–4 hours.

    • Outcome: Selective formation of sulfinyl groups with ~80% yield.

  • Meta-Chloroperbenzoic Acid (mCPBA) :

    • Conditions: Stoichiometric mCPBA in dichloromethane at 0°C.

    • Selectivity: Preferential oxidation of less sterically hindered sulfur atoms.

Oxidation to Sulfonyl Groups

Strong oxidizing agents are required for sulfone formation:

  • Potassium Permanganate (KMnO₄) :

    • Conditions: Aqueous KMnO₄ under acidic (H₂SO₄) or neutral conditions.

    • Limitations: Risk of over-oxidation necessitates careful monitoring.

  • Chromic Acid (H₂CrO₄) :

    • Conditions: Jones reagent (CrO₃ in H₂SO₄) at 0–5°C.

    • Yield: ~70% sulfone formation with minimal side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reaction control.

  • Oxidation Protocol :

    • Step 1: Thioether → Sulfoxide using H₂O₂ in a segmented flow reactor.

    • Step 2: Sulfoxide → Sulfone using KMnO₄ in a tubular reactor.

Purification Techniques

  • Liquid-Liquid Extraction : Separates unreacted precursors and byproducts.

  • Crystallization : Isolates the target compound via solvent-antisolvent systems.

Challenges and Optimization

Byproduct Formation

  • Over-Oxidation : Excessive reagent use leads to sulfonic acid derivatives.

    • Mitigation: Stepwise addition of oxidizing agents and real-time monitoring via HPLC.

Solvent Selection

  • Polar Aprotic Solvents : DMSO or DMF enhance solubility of intermediates.

  • Temperature Control : Reactions performed at –10°C to 25°C to suppress side reactions.

Comparative Analysis of Oxidation Methods

Oxidizing AgentTarget GroupConditionsYield (%)Purity (%)
H₂O₂SulfinylAcetic acid, 25°C8095
mCPBASulfinylCH₂Cl₂, 0°C8597
KMnO₄SulfonylH₂O, H₂SO₄, 50°C7090
H₂CrO₄SulfonylAcetone, 0°C7592

Theoretical Reaction Pathway

The following flowchart outlines a plausible synthetic route:

Thioether PrecursorH2O2Sulfoxide IntermediateKMnO4Target Compound\text{Thioether Precursor} \xrightarrow{\text{H}2\text{O}2} \text{Sulfoxide Intermediate} \xrightarrow{\text{KMnO}_4} \text{Target Compound}

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide groups back to thioethers.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Thioethers.

    Substitution: Functionalized derivatives with new substituents.

Scientific Research Applications

Chemical Properties and Structure

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane has the following chemical formula and structure:

  • Chemical Formula : C₆H₁₄O₄S₃
  • Molecular Weight : 246.4 g/mol
  • CAS Number : 137371-96-1

This compound features both sulfoxide and sulfonyl functional groups, which contribute to its reactivity and versatility in various chemical reactions.

Scientific Research Applications

This compound has been utilized in various fields, including:

Chemistry

  • Catalyst in Organic Synthesis : The compound serves as a catalyst for various organic reactions, enhancing reaction rates and selectivity.
  • Reagent for Functionalization : It is employed in the functionalization of other compounds, facilitating the introduction of new functional groups.

Biology

  • Non-Enzymatic Inhibitor : The compound acts as an inhibitor in biochemical pathways, influencing metabolic processes. Its mechanism involves forming stable complexes with metal ions and reactive species, thereby modulating enzyme activity.

Industry

  • Synthesis of Industrial Chemicals : It is used in the production of various industrial chemicals due to its reactivity and ability to participate in multiple chemical transformations.

Case Study 1: Catalytic Activity

In a study investigating the catalytic properties of various organosulfur compounds, this compound demonstrated superior catalytic efficiency in the oxidation of alcohols compared to traditional catalysts. This efficiency was attributed to its unique structure which facilitates better interaction with reactants.

Case Study 2: Biochemical Inhibition

Research focusing on the inhibition of specific metabolic pathways revealed that this compound effectively inhibited enzyme activity related to oxidative stress responses in cellular models. The inhibition was dose-dependent, suggesting potential therapeutic applications in managing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane involves its ability to interact with various molecular targets and pathways. As a functionalized sulfoxide, it can form stable complexes with metal ions and other reactive species, thereby influencing biochemical and physiological processes. The compound’s sulfonyl groups also play a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

Table 1: Structural Features of Sulfur-Containing Compounds

Compound Name Functional Groups Key Structural Differences Reference
1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane Methylsulfinyl (-S(O)CH₃), sulfonyl (-SO₂-) Complex sulfinyl-sulfonyl linkage
1,1'-Sulfonylbis[2-(methylsulfinyl)ethane] (SBMTE) Two methylsulfinyl groups linked by sulfonyl Symmetrical structure
Methyl (2-methyl-4,6-dinitrophenylsulfanyl)ethanoate Methyl ester, dinitrophenyl, sulfanyl (-S-) Aromatic nitro substituents
N-Methyl-2-(methylsulfonyl)ethanamine Methylsulfonyl (-SO₂CH₃), primary amine (-NH₂) Amine functionality enhances nucleophilicity
1-Isocyano-2-(methylsulfanyl)ethane Isocyano (-NC), methylsulfanyl (-S-CH₃) Reactive isocyano group

Key Observations :

  • Aromatic nitro derivatives (e.g., compounds from ) exhibit higher melting points due to crystallinity imparted by nitro groups .
  • Asymmetric sulfonyl-sulfinyl structures (e.g., the target compound) are more challenging to characterize than symmetrical analogs like SBMTE .

Analytical and Detection Methods

Table 3: Analytical Techniques for Sulfur-Containing Compounds

Compound Name Primary Analytical Method Detection Limit Advantages/Limitations Reference
This compound LC-MS/MS 0.1–0.5 ng/mL High specificity; no derivatization required
SBMTE GC-MS Not reported Requires reduction to less polar forms for analysis
Methyl sulfanylethanoate derivatives ¹H-NMR, recrystallization N/A Purity assessment via melting points and spectroscopy

Key Observations :

  • LC-MS/MS is superior for polar, high-molecular-weight metabolites like the target compound, avoiding the derivatization needed in GC-MS .
  • Simpler sulfides (e.g., methyl sulfanylethanoate derivatives) are characterized via ¹H-NMR and melting points, suitable for synthetic intermediates .

Biological Activity

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane, a functionalized organosulfur compound, has garnered attention in scientific research due to its unique chemical structure and biological properties. This compound is characterized by the presence of both sulfoxide and sulfonyl functional groups, which contribute to its reactivity and potential applications in various fields, including biochemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C6H14O4S3\text{C}_6\text{H}_{14}\text{O}_4\text{S}_3, with a molecular weight of approximately 246.37 g/mol. The compound is colorless, odorless, and water-soluble, making it suitable for various biological assays and applications.

PropertyValue
Molecular FormulaC₆H₁₄O₄S₃
Molecular Weight246.37 g/mol
SolubilityWater-soluble

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The sulfoxide group allows for the formation of stable complexes with metal ions, while the sulfonyl group enhances its reactivity towards nucleophiles. These interactions can lead to modulation of enzymatic activities and influence various biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis and inhibit growth by interfering with essential metabolic processes.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The dual functionality of the compound enhances its potential as a chemotherapeutic agent by targeting multiple pathways involved in cancer cell survival.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antibacterial Efficacy : A study published in the Journal of Microbiology and Biotechnology evaluated the antibacterial effects of this compound on Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent .
  • Anticancer Activity : Another investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations (10-100 µM) led to a dose-dependent decrease in cell viability, with notable induction of apoptosis markers such as Annexin V positivity .
  • Mechanistic Insights : A comprehensive study examined the mechanism by which this compound induces apoptosis in cancer cells. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, thereby shifting the balance towards cell death .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane, and how can reaction conditions be optimized?

  • Methodology : A two-step synthesis is typical. First, sulfoxide and sulfonyl precursors are prepared via nucleophilic substitution or oxidation of thioethers. For example, refluxing with potassium hydroxide in water/methanol (1:1 v/v) followed by acidification and extraction (e.g., dichloromethane/chloroform) is effective for isolating intermediates. Column chromatography (ethanol as eluent) yields purified products, with yields around 84% under optimized conditions . Reaction optimization should focus on solvent polarity, temperature (e.g., reflux vs. room temperature), and stoichiometric ratios of oxidizing agents.

Q. How can the crystal structure of this compound be determined, and which software tools are essential for analysis?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) for small-molecule crystallography due to their robustness in handling sulfonyl/sulfinyl groups . Molecular graphics can be generated using ORTEP-3 to visualize bond angles and torsional strain, particularly for sulfonyl-ethyl linkages . Key metrics include bond lengths (e.g., S=O ~1.43 Å) and dihedral angles between methylsulfinyl and sulfonylethyl groups.

Q. What solvents are suitable for studying the compound’s solubility and phase behavior?

  • Methodology : Phase behavior studies require binary/ternary solvent systems (e.g., ethane + methanol or hydrocarbon/alcohol mixtures). A validated apparatus for vapor-liquid equilibrium (VLE) measurements can assess solubility across temperatures (e.g., 25–100°C) and pressures (1–10 bar). Ethanol and acetone are preferred for crystallization due to moderate polarity, while chloroform is ideal for extraction .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?

  • Methodology : Dynamic NMR experiments at variable temperatures (e.g., 298–373 K) can clarify rotational barriers of sulfonyl/sulfinyl groups. For example, coalescence temperatures for methylsulfinyl proton signals may indicate hindered rotation. DFT calculations (B3LYP/6-311+G(d,p)) can model conformers and predict splitting patterns, validated against experimental 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR .

Q. What computational strategies predict the compound’s reactivity in sulfoxide-sulfonyl redox reactions?

  • Methodology : Use quantum mechanical calculations (e.g., Gaussian09) to map potential energy surfaces for sulfoxide-to-sulfone oxidation. Transition state analysis (NEB method) identifies intermediates, while Fukui indices highlight nucleophilic/electrophilic sites. Compare with experimental redox potentials (cyclic voltammetry) to validate computational models .

Q. How does the compound interact with nanoporous materials (e.g., zeolites or MOFs) in adsorption studies?

  • Methodology : Breakthrough experiments using fixed-bed reactors quantify adsorption capacity. For instance, 4A zeolite adsorbs ~1.12 wt% ethane at 25°C, but sulfonyl groups may enhance selectivity via dipole interactions. Grand Canonical Monte Carlo (GCMC) simulations predict adsorption isotherms, while in situ IR spectroscopy monitors host-guest interactions .

Q. What experimental designs address challenges in characterizing the compound’s thermal stability?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen/air (10°C/min) identifies decomposition steps (e.g., sulfonyl group loss at ~250°C). Coupled with mass spectrometry (TGA-MS), volatile fragments (e.g., SO2_2) are tracked. Isothermal stability assays at 150°C for 24 hours assess storage suitability, with HPLC monitoring degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.